6-Aldehydo-isoophiopogonone A
Overview
Description
6-Aldehydo-isoophiopogonone A is a compound isolated from the fibrous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. This compound, along with its analogues, has been obtained through specific chromatographic techniques and demonstrates significant purity levels, highlighting its potential for further chemical and biological studies (Zhou et al., 2019).
Synthesis Analysis
The synthesis of compounds similar to 6-Aldehydo-isoophiopogonone A often involves advanced organic synthesis techniques. For example, the vinylogous aldol reaction using the novel Lewis acid aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP) showcases the type of methodologies that could be applied to synthesize structurally related compounds, offering high yields and selectivity (Gazaille & Sammakia, 2012). Additionally, asymmetric reactions, such as the Mukaiyama aldol reaction, are critical for introducing chiral centers, potentially applicable in the synthesis of 6-Aldehydo-isoophiopogonone A isomers (Gieseler & Kalesse, 2011).
Molecular Structure Analysis
Structural analysis of compounds like 6-Aldehydo-isoophiopogonone A involves detailed NMR spectroscopy and X-ray crystallography, providing insights into their stereochemistry and molecular conformation. For instance, the conformational analysis of N-acetyl N'-methylpipecolinamide derivatives offers an understanding of how substituents affect molecular geometry, which is relevant for comprehending the structure of 6-Aldehydo-isoophiopogonone A and its interactions (Swarbrick, Gosselin, & Lubell, 1999).
Chemical Reactions and Properties
The reactivity of 6-Aldehydo-isoophiopogonone A can be inferred from related studies, where the role of aldehydes in various chemical reactions is highlighted. For example, the synthesis of ynones from aldehydes under aerobic conditions suggests a pathway for modifying compounds like 6-Aldehydo-isoophiopogonone A, potentially altering its chemical properties for specific applications (Wang, Li, & Huang, 2014).
Scientific Research Applications
Pharmacognosy and Quality Control :
- Liu De-kun (2011) developed a method for determining the contents of 6-Aldehydo-isoophiopogonone A in Radix Ophiopogonis using high-performance liquid chromatography (HPLC), which is significant for quality control in herbal medicine (Liu, 2011).
Isolation and Purification Techniques :
- Yifeng Zhou et al. (2019) isolated homoisoflavonoid analogues, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus using techniques like silica gel column chromatography and recycling high-speed counter-current chromatography (Zhou et al., 2019).
- Cheng-jun Ma et al. (2009) used supercritical fluid extraction and high-speed counter-current chromatography for the extraction and purification of homoisoflavonoids including 6-Aldehydo-isoophiopogonone A from Ophiopogon japonicus (Ma et al., 2009).
Antimicrobial Activity :
- H. Rahman et al. (2018) identified 6-Aldehydo-isoophiopogonone A in Glycyrrhiza glabra and noted its activity against multidrug-resistant bacteria, indicating its potential in addressing infectious diseases (Rahman et al., 2018).
Chemical Analysis and Characterization :
- Zhu Yx et al. (1987) conducted studies on Ophiopogon japonicus, identifying homoisoflavonoids including 6-Aldehydo-isoophiopogonone A, contributing to the chemical characterization of this species (Zhu Yx et al., 1987).
Potential in Cancer Research :
- Chang-xin Zhou et al. (2013) isolated various homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, from Ophiopogon japonicus and evaluated their cytotoxic activities, suggesting a potential role in cancer research (Zhou et al., 2013).
Exploration of Biochemical Properties :
- The unique biochemical properties of aldehydes, like 6-Aldehydo-isoophiopogonone A, have been a subject of interest in various researches. For instance, I. Carrico et al. (2007) described a method for the site-specific introduction of aldehyde groups into recombinant proteins, underlining the versatility of aldehydes in protein engineering (Carrico et al., 2007).
Analytical Method Development :
- Pintao Zeng et al. (2012) developed an HPLC method for the simultaneous determination of three homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, in Ophiopogon japonicus, important for analytical chemistry and pharmacology (Zeng et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZSGZAVUIROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aldehydo-isoophiopogonone A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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